Cas no 174422-14-1 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid)

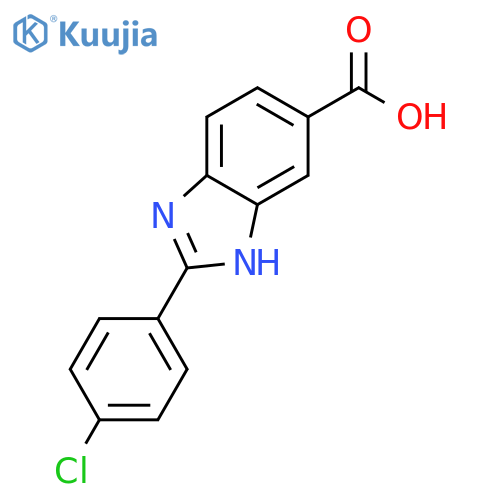

174422-14-1 structure

商品名:2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

CAS番号:174422-14-1

MF:C14H9ClN2O2

メガワット:272.686462163925

MDL:MFCD00220089

CID:906128

PubChem ID:4915656

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid

- 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid

- 2-(2-ETHYLPIPERIDIN-1-YL)PROPANOIC ACID

- 2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylic acid

- 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid

- 2-(4-chlorophenyl)benzimidazole-5-carboxylic acid

- 2-(4-Chloro-phenyl)-1H-benzoimidazole-5-carboxylic acid

- 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

- MFCD00220089

- NS-04400

- SCHEMBL3178995

- SCHEMBL11563729

- 1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)-

- STL257219

- Z637700904

- AJ-077/33269002

- 2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylicacid

- 2-(4-chlorophenyl)-1H-1,3-benzimidazole-5-carboxylic acid

- 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid

- DTXSID20406808

- Oprea1_021604

- 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid

- AKOS009356523

- EN300-120386

- G42838

- 174422-14-1

- AKOS025148597

- CS-0224661

-

- MDL: MFCD00220089

- インチ: InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)

- InChIKey: KFEDCUOAVSSAAS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 272.03500

- どういたいしつりょう: 272.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- PSA: 65.98000

- LogP: 3.58150

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120386-0.5g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 0.5g |

$291.0 | 2025-02-19 | |

| OTAVAchemicals | 6213521-250MG |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95% | 250MG |

$155 | 2023-06-25 | |

| Enamine | EN300-120386-2.5g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 2.5g |

$636.0 | 2025-02-19 | |

| Enamine | EN300-120386-5.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 5.0g |

$1076.0 | 2025-02-19 | |

| Enamine | EN300-120386-10.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 10.0g |

$1956.0 | 2025-02-19 | |

| Enamine | EN300-120386-1.0g |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 1.0g |

$373.0 | 2025-02-19 | |

| Chemenu | CM477698-1g |

1H-Benzimidazole-6-carboxylic acid, 2-(4-chlorophenyl)- |

174422-14-1 | 95%+ | 1g |

$510 | 2023-02-02 | |

| Enamine | EN300-27721354-10000mg |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 10000mg |

$1962.0 | 2023-10-03 | |

| abcr | AB131011-5g |

2-(4-Chlorophenyl)-1H-benzo[d]imidazol-5-carboxylic acid; . |

174422-14-1 | 5g |

€1960.00 | 2024-06-11 | ||

| Enamine | EN300-27721354-2500mg |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid |

174422-14-1 | 95.0% | 2500mg |

$894.0 | 2023-10-03 |

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

174422-14-1 (2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:174422-14-1)2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):357.0